Benzyl (S)-4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
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Overview
Description
Benzyl (S)-4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and benzyl derivatives.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis may include acids, bases, and solvents like methanol or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution may result in various substituted piperidine derivatives.
Scientific Research Applications
Benzyl (S)-4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (S)-4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures.
Benzyl Derivatives: Compounds with benzyl groups attached to different functional groups.
Uniqueness
Benzyl (S)-4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H24N2O4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
benzyl 4-[(2S)-2-amino-3-methoxy-3-oxopropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-22-16(20)15(18)11-13-7-9-19(10-8-13)17(21)23-12-14-5-3-2-4-6-14/h2-6,13,15H,7-12,18H2,1H3/t15-/m0/s1 |
InChI Key |
XNNVXQOYAYKRND-HNNXBMFYSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES |
COC(=O)C(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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